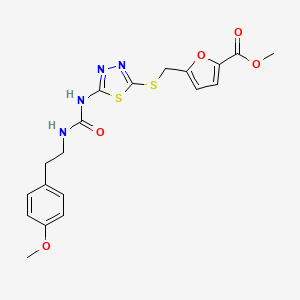

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with potential anticancer properties. It is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been the subject of extensive scientific research, and its synthesis method, mechanism of action, and biochemical and physiological effects have been studied in detail.

Applications De Recherche Scientifique

Facile Synthesis Routes

The synthesis of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione and related compounds involves intricate chemical pathways. A study described a new synthesis of 3-amino-1H-quinazoline-2,4-diones, involving the generation of the dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005). Additionally, the synthesis of natural product analogs bearing a 1,2,4-oxadiazole ring, starting from aniline, illustrates the compound's synthetic versatility and potential biological activity (Maftei et al., 2013).

Chemical Fixation of CO2

A method utilizing TBA(2)[WO(4)] as a catalyst for chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones showcases an eco-friendly synthesis approach, indicating the compound's role in green chemistry and potential for large-scale applications (Kimura et al., 2012).

Biological Activity and Medical Applications

Antitumor and Antibacterial Properties

Several derivatives of quinazoline-2,4-diones exhibit significant biological activities. For instance, specific 1,2,4-oxadiazole derivatives linked to quinazolin-4-one rings were evaluated for antitumor activity against a panel of cell lines, with some compounds demonstrating potent inhibitory effects (Yan et al., 2016). Furthermore, derivatives containing a 1,2,4-triazolylthioether moiety showed notable antimicrobial activities, emphasizing the compound's therapeutic potential (Gürsoy & Karalı, 2003).

Inhibitory Activities and Pharmaceutical Applications

Quinazoline-2,4-diones derivatives are essential intermediates in pharmaceuticals, serving as building blocks for drugs like Zenarestat, Prazosin, Bunazosin, and Doxazosin. The ability to synthesize these derivatives via CO2 fixation emphasizes their value in sustainable and environmentally friendly pharmaceutical production (Vessally et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-fluorobenzylamine", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "2-amino-4,6-dimethoxypyrimidine", "acetic anhydride", "sodium methoxide", "acetic acid", "sodium bicarbonate", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 2-fluorobenzylamine and ethyl acetoacetate in the presence of sodium methoxide to form ethyl 3-(2-fluorobenzyl)-4-oxobutanoate", "b. Cyclization of ethyl 3-(2-fluorobenzyl)-4-oxobutanoate with phosphorus oxychloride to form 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-4,6-dimethoxypyrimidine in the presence of acetic anhydride to form 7-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "b. Cyclization of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride to form 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Substitution of the carboxylic acid group of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with the amine group of 7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate to form 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" ] } | |

Numéro CAS |

1207016-88-3 |

Nom du produit |

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C23H15FN4O3 |

Poids moléculaire |

414.396 |

Nom IUPAC |

3-[(2-fluorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15FN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |

Clé InChI |

MNXRLQDVEGJCPF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2475942.png)

![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)

![3-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B2475947.png)

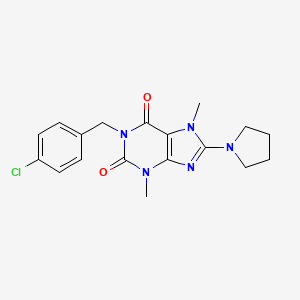

![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)

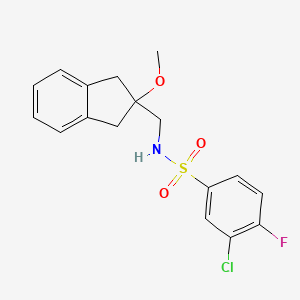

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475955.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2475959.png)

![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2475963.png)

![N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2475964.png)